N-(2-(1H-imidazol-1-yl)quinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
Molecular Structure Analysis
All nickel complexes were characterized by elemental and spectroscopic analyses, and molecular structures of the representative compounds were determined by the single-crystal X-ray diffraction .Chemical Reactions Analysis
These Ni ( II) complexes exhibited good to high activities up to 7.6 × 10 6 g mol −1 (Ni) h −1 in ethylene oligomerization upon activation with Et 2 AlCl . The reaction conditions and the nature of ligands affected the catalytic performances of nickel complexes .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
- Researchers have explored its impact on cell proliferation, apoptosis, and metastasis inhibition. Further investigations are needed to elucidate its precise mechanisms and potential clinical applications .
- Studies have investigated their effects on cytokine production, NF-κB signaling, and inflammatory mediators. Such properties could be valuable in managing inflammatory diseases .
- Researchers have examined its effects against specific viruses, such as herpes simplex virus (HSV) or human immunodeficiency virus (HIV). Further studies are necessary to validate its antiviral efficacy .
- Investigations have assessed its activity against various bacterial strains. Understanding its mode of action could guide the development of novel antibiotics .
- Researchers have studied their radical-scavenging capacity and potential benefits in oxidative stress-related conditions .
- Investigations have assessed their ulcerogenic potential in animal models. Further research is needed to determine safety profiles and potential clinical implications .
Anticancer Research
Anti-Inflammatory Properties
Antiviral Potential
Antibacterial Applications
Antioxidant Activity
Ulcerogenic Activity
properties
IUPAC Name |
N-(2-imidazol-1-ylquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N6OS/c26-19(13-4-6-14-16(10-13)24-27-23-14)21-15-3-1-2-12-5-7-17(22-18(12)15)25-9-8-20-11-25/h1-11H,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTZAFXSHOXVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC4=NSN=C4C=C3)N=C(C=C2)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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